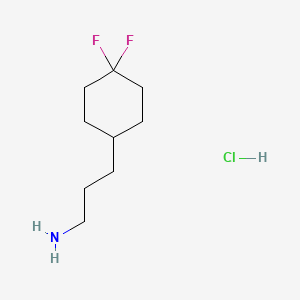
3-(4,4-Difluorocyclohexyl)propan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4,4-Difluorocyclohexyl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C9H17F2N·HCl It is characterized by the presence of a difluorocyclohexyl group attached to a propan-1-amine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4-Difluorocyclohexyl)propan-1-amine hydrochloride typically involves the following steps:
Formation of the Difluorocyclohexyl Intermediate: The starting material, cyclohexane, undergoes fluorination to introduce two fluorine atoms at the 4-position, resulting in 4,4-difluorocyclohexane.
Attachment of the Propan-1-Amine Group: The difluorocyclohexyl intermediate is then reacted with a suitable propan-1-amine derivative under controlled conditions to form the desired product.
Hydrochloride Salt Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
3-(4,4-Difluorocyclohexyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorocyclohexyl ketones, while substitution reactions can produce a variety of substituted amines.
Aplicaciones Científicas De Investigación
3-(4,4-Difluorocyclohexyl)propan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(4,4-Difluorocyclohexyl)propan-1-amine hydrochloride involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4,4-Difluorocyclohexyl)propan-2-amine hydrochloride
- 2-Amino-3-(4,4-difluorocyclohexyl)propan-1-ol hydrochloride
Uniqueness
3-(4,4-Difluorocyclohexyl)propan-1-amine hydrochloride is unique due to its specific structural features, such as the difluorocyclohexyl group and the propan-1-amine backbone. These features confer distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C9H18ClF2N |
|---|---|
Peso molecular |
213.69 g/mol |
Nombre IUPAC |
3-(4,4-difluorocyclohexyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H17F2N.ClH/c10-9(11)5-3-8(4-6-9)2-1-7-12;/h8H,1-7,12H2;1H |
Clave InChI |
YSJGJHYYSUYZRR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1CCCN)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















